molecular formula C9H8O2 B14145368 cis-Non-4-en-6,8-diynoic acid CAS No. 505-87-3

cis-Non-4-en-6,8-diynoic acid

Cat. No.: B14145368
CAS No.: 505-87-3
M. Wt: 148.16 g/mol
InChI Key: SAAOVMMXTKNFRE-WAYWQWQTSA-N
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Description

cis-Non-4-en-6,8-diynoic acid: is an organic compound characterized by the presence of both double and triple bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Non-4-en-6,8-diynoic acid typically involves the reaction of 1,4-dibromobutyne with monosubstituted acetylenic alcohols such as propargyl alcohol and dimethylethynylcarbinol. This reaction is catalyzed by a system consisting of copper(I) bromide, triethylamine, and potassium carbonate in dimethylformamide at temperatures between 55°C and 60°C . The resulting product is then subjected to further reactions to introduce the necessary double bonds and functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: cis-Non-4-en-6,8-diynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Dicarboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Derivatives with different functional groups.

Mechanism of Action

The mechanism of action of cis-Non-4-en-6,8-diynoic acid involves its interaction with molecular targets through its reactive triple bonds. These interactions can lead to the formation of covalent bonds with biological molecules, thereby exerting its effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison: cis-Non-4-en-6,8-diynoic acid is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

505-87-3

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

(Z)-non-4-en-6,8-diynoic acid

InChI

InChI=1S/C9H8O2/c1-2-3-4-5-6-7-8-9(10)11/h1,5-6H,7-8H2,(H,10,11)/b6-5-

InChI Key

SAAOVMMXTKNFRE-WAYWQWQTSA-N

Isomeric SMILES

C#CC#C/C=C\CCC(=O)O

Canonical SMILES

C#CC#CC=CCCC(=O)O

Origin of Product

United States

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